2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a benzenesulfonyl-substituted piperidin-2-yl group linked to an N-(2-methoxy-5-methylphenyl)acetamide scaffold. The benzenesulfonyl moiety enhances polarity and metabolic stability, while the 2-methoxy-5-methylphenyl group may influence lipophilicity and receptor interactions.
Properties
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-16-11-12-20(27-2)19(14-16)22-21(24)15-17-8-6-7-13-23(17)28(25,26)18-9-4-3-5-10-18/h3-5,9-12,14,17H,6-8,13,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQKGJWHOZQNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common approach is to start with the piperidine ring, which can be synthesized through cyclization reactions. The benzenesulfonyl group is then introduced via sulfonylation reactions, often using benzenesulfonyl chloride as the sulfonylating agent. The final step involves the acetamide formation, which can be achieved through acylation reactions using acetic anhydride or acetyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Mechanism of Action
The mechanism of action of 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5-Chloro-2-methylphenyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 941911-50-8)
- Molecular Formula : C₂₁H₂₅ClN₂O₄S
- Molecular Weight : 437.0
- Key Differences :
- The sulfonyl group is attached to a 4-methoxyphenyl ring instead of benzene.
- The acetamide is linked to a 5-chloro-2-methylphenyl group vs. 2-methoxy-5-methylphenyl.
- The 4-methoxy group on the sulfonyl phenyl ring could improve solubility compared to the target compound’s unsubstituted benzene .
N-(2-Methoxy-5-methylphenyl)-2-(pyridin-2-ylsulfanyl)acetamide
- Molecular Formula : C₁₅H₁₆N₂O₂S
- Molecular Weight : 288.36
- Key Differences :
- Replaces the benzenesulfonyl-piperidinyl group with a pyridinylsulfanyl moiety.
- Implications: The sulfanyl group (S–) is less polar than sulfonyl (SO₂), reducing metabolic stability but possibly increasing membrane permeability.
Ocfentanil (2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide)
- Molecular Formula : C₂₂H₂₈N₂O₂
- Molecular Weight : 352.5
- Key Differences :
- Piperidin-4-yl substituted with a phenylethyl group (opioid receptor-targeting moiety).
- Acetamide linked to a methoxy-phenyl group instead of 2-methoxy-5-methylphenyl.
- Implications: The phenylethyl group is critical for μ-opioid receptor binding, highlighting how piperidine substitution position (2-yl vs. 4-yl) dictates pharmacological activity.
N-(2-(2-Methoxy-5-methylphenyl)ethyl)trifluoroacetamide
- Molecular Formula: C₁₂H₁₄F₃NO₂
- Molecular Weight : 261.24
- Key Differences :
- Trifluoroacetamide replaces the benzenesulfonyl-piperidinyl-acetamide structure.
- Low acute toxicity (oral LD₅₀ >2000 mg/kg in mice) suggests the 2-methoxy-5-methylphenyl group may contribute to favorable safety profiles .
Structural and Functional Analysis
Piperidine Substitution Patterns
- Target Compound : Piperidin-2-yl substitution with benzenesulfonyl.
- Analogues : Piperidin-4-yl in ocfentanil () and piperidin-4-ylidene in patent compounds ().
- Impact :
Sulfonyl vs. Sulfanyl Groups
- Sulfonyl (Target) : Enhances polarity, hydrogen-bonding capacity, and oxidative stability.
- Sulfanyl () : More susceptible to oxidation but may facilitate reversible disulfide bond formation in enzymatic interactions .
Aryl Group Modifications
Biological Activity
The compound 2-[1-(benzenesulfonyl)piperidin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic organic molecule classified within the piperidine and sulfonamide derivatives. Its structure suggests potential interactions with various biological targets, particularly in the context of medicinal chemistry. This article reviews its biological activity, focusing on enzyme inhibition, antimicrobial effects, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is . The presence of a piperidine ring and a benzenesulfonyl group indicates potential for significant biological activity, particularly in enzyme inhibition.
The primary mechanism of action for this compound involves the inhibition of metalloproteinases (MMPs), enzymes that play a crucial role in extracellular matrix degradation and tissue remodeling. MMPs are implicated in various pathological processes, including inflammation and cancer metastasis. The compound's design allows it to interact with the active sites of these enzymes, potentially reducing their activity.
Enzyme Inhibition
Research indicates that compounds similar to This compound exhibit significant enzyme inhibitory activity. For instance:
- Acetylcholinesterase (AChE) Inhibition : Studies have shown that piperidine derivatives can act as effective AChE inhibitors, which is crucial in treating conditions like Alzheimer's disease .
- Urease Inhibition : The compound has also been evaluated for its ability to inhibit urease, an enzyme linked to various gastrointestinal disorders .
Antimicrobial Activity
Preliminary findings suggest that compounds within this class exhibit moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis. The presence of the sulfonamide group is often associated with antimicrobial properties, enhancing its therapeutic potential .
Case Studies
- Anticonvulsant Activity : In studies assessing anticonvulsant properties, related compounds demonstrated protective effects in animal models against seizures induced by maximal electroshock (MES) and pentylenetetrazole . This suggests that the structural characteristics of piperidine derivatives may contribute to neuroprotective effects.
- Pharmacological Screening : Various synthesized derivatives have been screened for their biological activities, revealing a spectrum ranging from anti-inflammatory to anticancer effects. These activities are often linked to their ability to modulate enzymatic pathways involved in disease processes .
Data Summary
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Significant AChE and urease inhibition observed; potential for treating neurodegenerative diseases |
| Antimicrobial Activity | Moderate to strong activity against Salmonella typhi and Bacillus subtilis |
| Anticonvulsant Activity | Protective effects against seizures in animal models; potential neuroprotective properties |
| Other Activities | Anti-inflammatory and anticancer effects reported; ongoing research into therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
